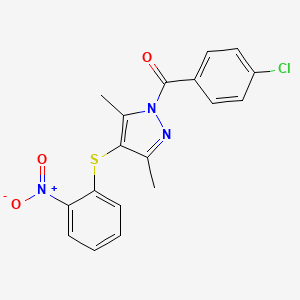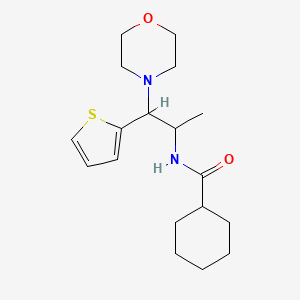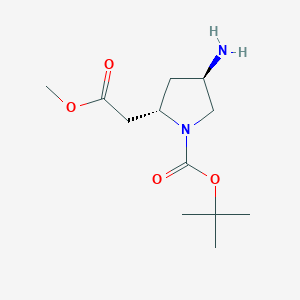
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used as a tool in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone involves its ability to selectively inhibit various enzymes and receptors. It has been shown to inhibit COX-2 and NOS, which are enzymes involved in the production of inflammatory mediators. It has also been shown to bind to cannabinoid receptors, which are involved in the regulation of various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone depend on the specific enzyme or receptor that it is inhibiting. It has been shown to have anti-inflammatory effects by inhibiting COX-2 and NOS, which are involved in the production of inflammatory mediators. It has also been shown to have analgesic effects by binding to cannabinoid receptors, which are involved in the regulation of pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone in lab experiments is its selectivity for specific enzymes and receptors. This allows researchers to investigate the specific role of these enzymes and receptors in various biochemical and physiological processes. One limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone in scientific research. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of more selective inhibitors of specific enzymes and receptors, which could lead to the development of new drugs with fewer side effects. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Synthesemethoden
The synthesis of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone involves a multistep process that requires the use of several reagents and solvents. The synthesis starts with the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form a chalcone intermediate. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form a thiosemicarbazone derivative. The thiosemicarbazone derivative is then reacted with nitrobenzene in the presence of sodium hydroxide to form the final product, (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone has been used in various scientific research studies as a tool to investigate various biochemical and physiological processes. It has been used as a selective inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and cannabinoid receptors. It has also been used to study the role of oxidative stress in various diseases, including cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-11-17(26-16-6-4-3-5-15(16)22(24)25)12(2)21(20-11)18(23)13-7-9-14(19)10-8-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOBUGTNKDLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2624336.png)



![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)

![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)


![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)
